3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one
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Overview
Description
“3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one” is a synthetic organic compound that features a pyrazinone core substituted with a 4-chlorobenzylthio group and a 3,4-dimethoxyphenyl group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorobenzylthio Group: This step may involve the nucleophilic substitution of a suitable leaving group with 4-chlorobenzylthiol.
Attachment of the 3,4-Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or other coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the aromatic rings.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Chlorobenzyl)thio)-1-phenylpyrazin-2(1H)-one
- 3-((4-Methylbenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one
- 3-((4-Chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)quinazolin-2(1H)-one
Uniqueness
The uniqueness of “3-((4-chlorobenzyl)thio)-1-(3,4-dimethoxyphenyl)pyrazin-2(1H)-one” lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-1-(3,4-dimethoxyphenyl)pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c1-24-16-8-7-15(11-17(16)25-2)22-10-9-21-18(19(22)23)26-12-13-3-5-14(20)6-4-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPJVVDVVVCMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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